molecular formula C22H18N2O3 B14945192 N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B14945192
M. Wt: 358.4 g/mol
InChI Key: GMQIJXBOXBDBGJ-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group and a diphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves a multi-step process One common method includes the condensation of 2-aminophenol with diphenylmethanone to form the benzoxazine ringThe reaction conditions often require the use of catalysts such as palladium or copper complexes and may involve solvents like dimethylformamide or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced reaction times. For instance, the use of micropacked bed reactors has been shown to enhance the efficiency of hydrogenation and other catalytic processes .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)-1-phenylethan-1-imine
  • Diphenylmethylazetidin-3-ol
  • Diphenylmethane derivatives

Uniqueness

N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its specific combination of a benzoxazine ring with a carboxamide group and a diphenylmethyl moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-benzhydryl-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C22H18N2O3/c25-20-14-27-19-12-11-17(13-18(19)23-20)22(26)24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,23,25)(H,24,26)

InChI Key

GMQIJXBOXBDBGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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